molecular formula C24H27N3O5S2 B2538072 (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-06-0

(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2538072
CAS RN: 897617-06-0
M. Wt: 501.62
InChI Key: KZIPDIUJDOALFY-IZHYLOQSSA-N
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Description

The compound "(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a complex molecule that appears to be related to a class of compounds that are used in the modification of cephalosporin antibiotics and potentially other pharmaceutical applications. The structure suggests the presence of a benzothiazole moiety, which is a common feature in various bioactive compounds, and a sulfonyl group that could be indicative of a potential sulfonamide-like activity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through the condensation of amino-thiazolyl with various imino acetic acid derivatives. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its structure was confirmed by X-ray crystallography . Another related compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, was synthesized using triethyl phosphate in alkali conditions, which provided a high yield of the product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides an unambiguous determination of stereochemistry . The presence of the (Z)-configuration in the imino acetic acid moiety is a common feature in these molecules, which could have implications for the biological activity of the compound. The molecular structure of the compound would likely be complex, with multiple stereocenters and functional groups contributing to its overall shape and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, similar compounds with benzothiazole and imino acetic acid moieties typically exhibit solid-state properties and may have varying solubilities in organic solvents . The presence of the sulfonyl group could increase the compound's polarity and potentially its solubility in polar solvents. The compound's melting point, boiling point, and stability would be influenced by the specific functional groups present and their interactions.

Scientific Research Applications

Synthesis and Oxidation of Chiral 2-Thiazolines

Research by Aitken et al. (1997) explored the synthesis and oxidation of chiral 2-thiazolines, a process relevant to the chemical manipulation and functionalization of thiazole derivatives, which might be analogous to the synthesis and reactivity of "(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" (Aitken, R., Armstrong, D. P., Galt, R., & Mesher, S., 1997).

Aldose Reductase Inhibitors for Diabetic Complications

Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors, highlighting their potential as novel drugs for treating diabetic complications. This application suggests the relevance of thiazole derivatives in developing therapeutic agents for metabolic diseases (Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J., 2012).

Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands

Mishra et al. (2019) focused on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, indicating the potential use of such compounds in developing new antimicrobial agents (Mishra, N., Gound, S. S., Mondal, R., Yadav, R., & Pandey, R., 2019).

properties

IUPAC Name

methyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-7-12-20-21(14-16)33-24(26(20)15-22(28)32-3)25-23(29)18-8-10-19(11-9-18)34(30,31)27-13-5-4-6-17(27)2/h7-12,14,17H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPDIUJDOALFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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